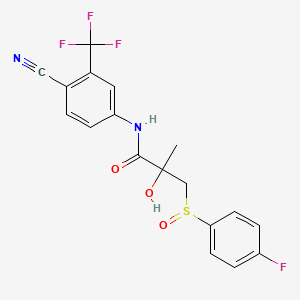
1,1,1-Tris(hydroxymethyl)propane-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Tris(hydroxymethyl)propane is used as a starting material in the synthesis of a variety of polyglycerols and polylactides . It is also used as a tripodal ligand to construct manganese-based metal-organic complexes as single molecular magnets .
Synthesis Analysis
1,1,1-Tris(hydroxymethyl)propane is used as a hydrogen bond-donating agent during triol-promoted activation of the C-F bond of benzylic fluorides . It is used in the synthesis of new octanuclear manganese clusters and hyperbranched polyethers .Molecular Structure Analysis
The molecular formula of 1,1,1-Tris(hydroxymethyl)propane-d5 is C6H9D5O3 . The molecular weight is 139.2 .Chemical Reactions Analysis
1,1,1-Tris(hydroxymethyl)propane was used as a hydrogen bond-donating agent during triol-promoted activation of the C-F bond of benzylic fluorides . It was used in the synthesis of new octanuclear manganese clusters and hyperbranched polyethers .Physical And Chemical Properties Analysis
1,1,1-Tris(hydroxymethyl)propane is a solid . It is soluble in water . It is stable under normal conditions .Wissenschaftliche Forschungsanwendungen
Hydrogen Bond-Donating Agent
1,1,1-Tris(hydroxymethyl)propane can be used as a hydrogen bond-donating agent. This property is particularly useful in the activation of the C-F bond of benzylic fluorides .
Synthesis of Octanuclear Manganese Cluster
This compound has been used in the synthesis of a new octanuclear manganese cluster. This cluster has potential applications in the field of magnetic materials .
Synthesis of Hyperbranched Polyethers
1,1,1-Tris(hydroxymethyl)propane is also used in the synthesis of hyperbranched polyethers . These polymers have a wide range of applications, including drug delivery and coatings .
Synthesis of Polyglycerols
This compound is used as a starting material in the synthesis of a variety of polyglycerols . Polyglycerols are used in a wide range of applications, including as emulsifiers in food and cosmetic products .
Synthesis of Polylactides
1,1,1-Tris(hydroxymethyl)propane is used in the synthesis of polylactides . Polylactides are biodegradable polymers that are used in a variety of applications, including packaging, agriculture, and medical devices .
Construction of Metal-Organic Complexes
This compound is used as a tripodal ligand to construct manganese-based metal-organic complexes . These complexes are studied for their potential as single molecular magnets .
Safety And Hazards
1,1,1-Tris(hydroxymethyl)propane is classified as a reproductive toxicity (Category 2), H361 . It is suspected of damaging fertility or the unborn child . It is advised to avoid contact with skin, eyes, and clothing, and to avoid breathing vapors/dust . It is also advised to keep away from heat and sources of ignition .
Zukünftige Richtungen
1,1,1-Tris(hydroxymethyl)propane has been used in the synthesis of a variety of polyglycerols and polylactides , and as a tripodal ligand to construct manganese-based metal-organic complexes . These applications suggest potential future directions in the fields of polymer chemistry and metal-organic complex synthesis.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 1,1,1-Tris(hydroxymethyl)propane-d5 can be achieved through a multi-step process involving the protection and deprotection of hydroxyl groups.", "Starting Materials": [ "D-glucose-d5", "Triethylorthoformate", "Hydrogen chloride gas", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Step 1: Protection of glucose-d5 with triethylorthoformate to form triethylorthoacetate-d5 in the presence of hydrogen chloride gas", "Step 2: Deprotection of triethylorthoacetate-d5 with sodium hydroxide to form 1,1,1-Tris(hydroxymethyl)propane-d5", "Step 3: Purification of 1,1,1-Tris(hydroxymethyl)propane-d5 using methanol", "Step 4: Acetylation of 1,1,1-Tris(hydroxymethyl)propane-d5 with acetic anhydride and pyridine to obtain the desired compound" ] } | |
CAS-Nummer |
103782-76-9 |
Produktname |
1,1,1-Tris(hydroxymethyl)propane-d5 |
Molekularformel |
C6H14O3 |
Molekulargewicht |
139.206 |
IUPAC-Name |
1,1,3,3-tetradeuterio-2-[deuterio(hydroxy)methyl]-2-ethylpropane-1,3-diol |
InChI |
InChI=1S/C6H14O3/c1-2-6(3-7,4-8)5-9/h7-9H,2-5H2,1H3/i3D,4D2,5D2 |
InChI-Schlüssel |
ZJCCRDAZUWHFQH-CZMJLJOYSA-N |
SMILES |
CCC(CO)(CO)CO |
Synonyme |
1,1,1-Tri(hydroxymethyl)propane-d5; 1,1,1-Trimethylolpropane-d5; 2,2-Bis(hydroxymethyl)-1-butanol-d5; 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol-d5; 2-Ethyl-2-(hydroxymethyl)propanediol-d5; Addolink TR-d5; Ethriol-d5; Ethyltrimethylolmethane-d5; Ettri |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



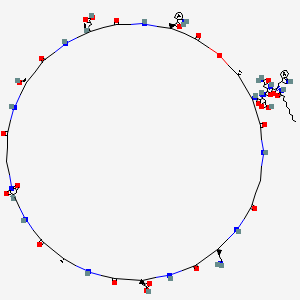
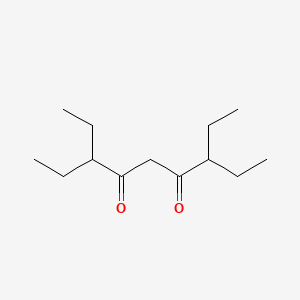
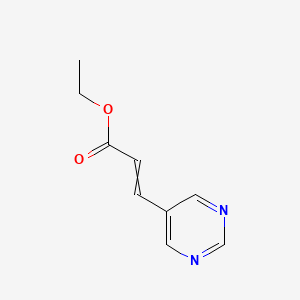
![Benzo[g]chrysene-9-carbaldehyde](/img/structure/B569639.png)
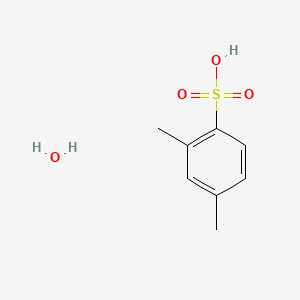
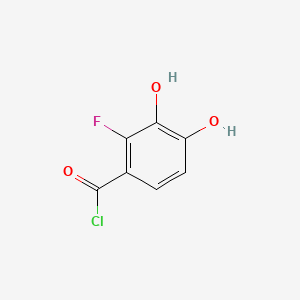
![2H-Furo[3,4-d][1,3]dioxole-2,4,6-trione](/img/structure/B569644.png)
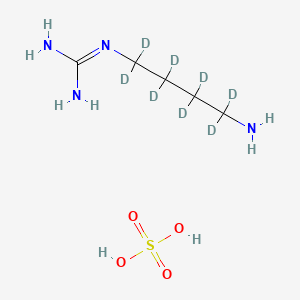
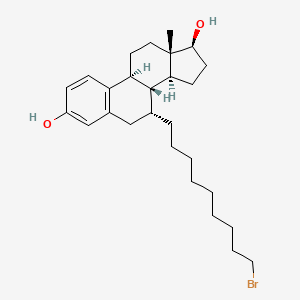
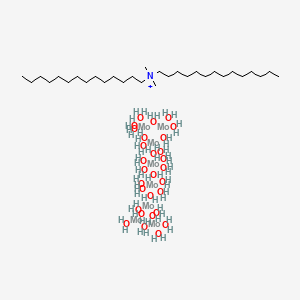
![(7R,8R,9S,13S,14S,17S)-7-(9-Bromononyl)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B569651.png)
